A Technical Guide to the Chemical Properties and Application of Bis(4-Nitrophenyl) Phosphate (BNPP) Hydrate
A Technical Guide to the Chemical Properties and Application of Bis(4-Nitrophenyl) Phosphate (BNPP) Hydrate
This guide provides an in-depth analysis of bis(4-nitrophenyl) phosphate (BNPP) hydrate, a critical chromogenic substrate in biochemical research and drug development. Designed for scientists and researchers, this document elucidates the core chemical properties of BNPP, the principles behind its use in enzymatic assays, and a detailed protocol for its application in measuring phosphodiesterase activity.
Physicochemical Properties of Bis(4-Nitrophenyl) Phosphate Hydrate
Bis(4-nitrophenyl) phosphate, also known as phosphoric acid bis(4-nitrophenyl) ester or BNPP, is an aryl phosphate compound widely recognized for its utility as a substrate for various phosphohydrolases, most notably phosphodiesterases (PDEs)[1][2]. The hydrate form is commonly used in laboratory settings. Its chemical structure features a central phosphate group esterified with two 4-nitrophenol moieties. The presence of the electron-withdrawing nitro groups makes the phosphate ester bonds particularly susceptible to enzymatic cleavage[3].
The compound is typically a white to light brown or pale yellow solid powder. While some sources suggest storage at room temperature, optimal stability is achieved when stored in a cool, dark place, with temperatures between 2-8°C recommended to ensure long-term integrity[4]. BNPP is stable under these recommended storage conditions[5].
Table 1: Core Physicochemical Data for Bis(4-Nitrophenyl) Phosphate
| Property | Value | References |
| IUPAC Name | bis(4-nitrophenyl) hydrogen phosphate | [6] |
| Synonyms | BNPP, Phosphoric Acid Bis(4-nitrophenyl) Ester | |
| CAS Number | 645-15-8 (Anhydrous); 66777-94-4 (Hydrate) | |
| Molecular Formula | C₁₂H₉N₂O₈P | [6] |
| Molecular Weight | 340.18 g/mol (anhydrous basis) | [7] |
| Appearance | White to light brown solid powder | [1] |
| Melting Point | 172-175 °C | [1] |
| Storage Temperature | 2-8°C, protected from light | [4] |
| Solubility | Soluble in DMSO | [8] |
Principle of Detection: A pH-Dependent Chromogenic Reaction
The utility of BNPP as a substrate is rooted in its enzymatic hydrolysis, which produces a readily detectable colored product. Phosphodiesterases catalyze the cleavage of one of the phosphodiester bonds in BNPP, releasing one molecule of 4-nitrophenyl phosphate (NPP) and one molecule of 4-nitrophenol (pNP)[9].
The liberated 4-nitrophenol is the key to the assay's detection mechanism. In solutions with a pH below 7.5, 4-nitrophenol is predominantly in its protonated, colorless form[10]. However, under alkaline conditions (pH > 7.5), it deprotonates to form the 4-nitrophenolate ion. This phenolate undergoes a conformational change that extends the conjugated pi system across the benzene ring to the nitro group, causing a significant shift in its light absorption properties[10]. The resulting 4-nitrophenolate ion is intensely yellow and exhibits a strong absorbance maximum at approximately 405 nm[10][11][12]. The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol produced, and thus, to the activity of the enzyme[3]. This causal relationship is why assays utilizing BNPP are typically performed in alkaline buffers (pH 9.5-10.4) or are terminated with a strong base like NaOH; this ensures a complete and stable conversion of the product to its chromogenic form for accurate spectrophotometric quantification[3].
Core Application: Phosphodiesterase Activity Assay
BNPP is an exemplary substrate for characterizing the activity of phosphodiesterases and for high-throughput screening (HTS) of potential inhibitors. The following protocol provides a robust, self-validating methodology for a standard 96-well plate format assay.
Expert Insight: Why This Protocol Works
This protocol is designed for both accuracy and reliability. The use of a diethanolamine buffer at pH 9.8 serves a dual purpose: it provides a suitable environment for many alkaline-active phosphodiesterases and simultaneously ensures that the 4-nitrophenol product is immediately converted to its colored phenolate form[13][14]. The inclusion of a "stop solution" (NaOH) is critical for endpoint assays, as it halts all enzymatic activity at a specific time point, allowing for batch processing of plates, and maximizes the signal by driving the pH to a strongly alkaline state[3][15].
Detailed Experimental Protocol
A. Required Materials and Reagents
-
BNPP Substrate: Bis(4-nitrophenyl) phosphate hydrate.
-
Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂[13][14].
-
Enzyme Sample: Purified phosphodiesterase or biological sample containing PDE activity, diluted in an appropriate buffer (e.g., Tris-HCl).
-
Equipment: 96-well clear, flat-bottom microplate; multichannel pipettes; microplate reader capable of measuring absorbance at 405 nm[12][13].
B. Reagent Preparation
-
Assay Buffer Preparation: To prepare 100 mL of 1 M diethanolamine buffer, add 9.7 mL of diethanolamine and 10 mg of MgCl₂ to 80 mL of deionized water. Adjust the pH to 9.8 with 10 M HCl. Bring the final volume to 100 mL with water. Store at 4°C[14].
-
BNPP Substrate Solution (1 mg/mL): This solution should be prepared fresh just before use and protected from light to prevent degradation. Dissolve 10 mg of BNPP in 10 mL of Assay Buffer.
-
Enzyme Dilutions: Prepare serial dilutions of the enzyme sample in a suitable, neutral buffer to ensure the final measurements fall within the linear range of the assay.
C. Assay Execution
-
Sample Addition: Add 50 µL of each enzyme dilution to the wells of the 96-well microplate. Include a "blank" or "no-enzyme" control well containing 50 µL of the dilution buffer without the enzyme for background subtraction[3].
-
Reaction Initiation: To initiate the reaction, add 100 µL of the freshly prepared BNPP Substrate Solution to every well. Mix gently by tapping the side of the plate[3].
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The optimal incubation time will depend on the enzyme's activity and should be determined empirically. It is crucial to protect the plate from light during this step[3].
-
Reaction Termination: Stop the enzymatic reaction by adding 50 µL of 3 N NaOH Stop Solution to each well. The addition of a strong base ensures the reaction is halted uniformly across all wells and maximizes the yellow color development[3][13].
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 405 nm using a microplate reader[13].
D. Data Analysis
-
Subtract the average absorbance of the no-enzyme blank wells from the absorbance of all other wells.
-
The resulting net absorbance is directly proportional to the phosphodiesterase activity in the sample.
Advanced Considerations in Research and Drug Development
While BNPP is a powerful tool, its application requires scientific diligence.
-
Enzyme Specificity: BNPP is not exclusive to phosphodiesterases. It can also be hydrolyzed by other enzymes, such as certain alkaline phosphatases[16][17]. Therefore, when working with complex biological samples, results should be interpreted with caution, and orthogonal assays may be necessary to confirm the identity of the active enzyme.
-
Inhibitory Properties: Interestingly, BNPP itself can act as an inhibitor for other classes of enzymes, such as glycosyltransferases and carboxylesterases[2][8]. This is a critical consideration in drug screening, where a compound's effect on the assay substrate itself could be a source of false positives or negatives.
-
Kinetic Studies: BNPP is an excellent model substrate for determining fundamental enzyme kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)[3]. For such studies, it is essential to perform the assay under initial velocity conditions, where less than 10-15% of the substrate is consumed.
Conclusion
Bis(4-nitrophenyl) phosphate hydrate is a cornerstone chromogenic substrate whose chemical properties are elegantly suited for the study of phosphohydrolase enzymes. Its straightforward application, coupled with a simple and robust colorimetric readout, ensures its continued relevance in enzyme kinetics, biochemical research, and high-throughput screening for novel therapeutics. A thorough understanding of its physicochemical characteristics and the principles of its detection mechanism is paramount for designing rigorous and reliable experiments.
References
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PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from [Link]
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MilliporeSigma. (n.d.). Bis(4-nitrophenyl) phosphate hydrate ≥97.0% (dried material, T). Retrieved from [Link]
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Biocompare. (n.d.). Bis(4-nitrophenyl) phosphate hydrate from Creative Enzymes. Retrieved from [Link]
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Al-Musawi, S., et al. (2016). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion.... Retrieved from [Link]
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Barman, T. E., & Gutfreund, H. (1966). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. Biochemical Journal. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]
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Carl ROTH. (n.d.). 4-Nitrophenyl phosphate disodium salt hexahydrate, 25 g. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]
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Barman, T. E., & Gutfreund, H. (1966). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. PMC. Retrieved from [Link]
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Hawley, D. M., et al. (1985). Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate. PubMed. Retrieved from [Link]
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Brandt, E., & Heymann, E. (1978). Enzymatic hydrolysis of bis-(4-nitrophenyl)phosphate and bis-(4-cyanophenyl)phosphate by rat tissues. PubMed. Retrieved from [Link]
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Antczak, C., et al. (2016). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). The hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) into.... Retrieved from [Link]
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Jiang, W., et al. (2013). Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn(III) complexes containing morpholine pendants in Gemini 16–6–16 micelles. Indian Academy of Sciences. Retrieved from [Link]
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BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
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ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]
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